[(1-ethyl-1H-pyrazol-5-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound featuring two pyrazole rings with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling.
Preparation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Functionalization: The ethyl and trifluoromethyl groups are introduced through alkylation and trifluoromethylation reactions, respectively.
Coupling: The final step involves coupling the two functionalized pyrazole rings using a suitable linker, such as a methylene bridge, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce pyrazole alcohols.
Scientific Research Applications
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the application.
Molecular Targets: The compound may bind to enzyme active sites, inhibiting their activity, or interact with receptors to modulate signaling pathways.
Pathways Involved: The exact pathways depend on the biological context but may include inhibition of metabolic enzymes or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine
- (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(1-ethyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and trifluoromethyl groups enhances its reactivity and potential bioactivity compared to similar compounds.
Properties
Molecular Formula |
C12H16F3N5 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-(2-ethylpyrazol-3-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C12H16F3N5/c1-3-20-10(4-5-17-20)8-16-7-9-6-11(12(13,14)15)19(2)18-9/h4-6,16H,3,7-8H2,1-2H3 |
InChI Key |
WACIELDGQQNCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=NN(C(=C2)C(F)(F)F)C |
Origin of Product |
United States |
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